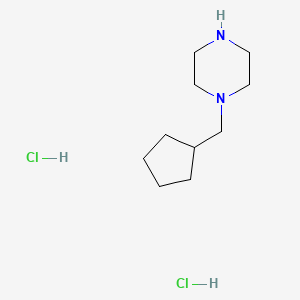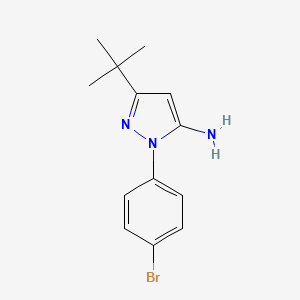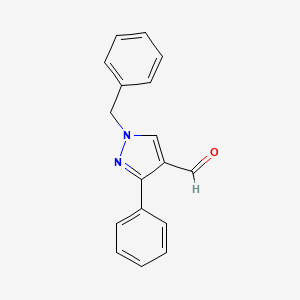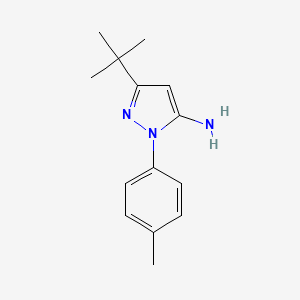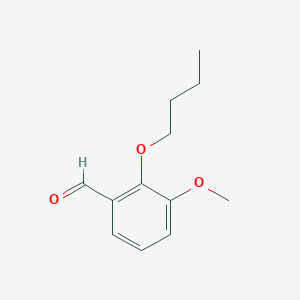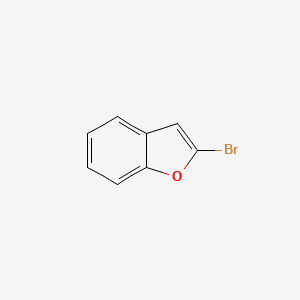
2-溴苯并呋喃
概述
描述
2-Bromobenzofuran is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring 2-Bromobenzofuran is characterized by the presence of a bromine atom at the second position of the benzofuran ring
科学研究应用
2-Bromobenzofuran has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects, such as anticancer and antimicrobial agents.
Material Science: It is utilized in the synthesis of organic semiconductors and other advanced materials.
作用机制
Target of Action
2-Bromobenzofuran has been found to have anti-cancer potential, particularly against HepG2 liver cancer cells . The primary targets of this compound are key cancer-related enzymes such as EGFR, PI3K, mTOR, GSK-3β, AKT, and Tubulin polymerization enzymes . These enzymes play crucial roles in cell proliferation, survival, and differentiation, making them significant targets in cancer therapy.
Mode of Action
The bromobenzofuran structural motifs interact with the active sites of the target enzymes, displaying excellent binding affinities . This interaction inhibits the function of these enzymes, disrupting the cellular processes they regulate. The specific bromobenzofuran motifs BF-2, BF-5, and BF-6 have shown the best anti-cancer potential .
Biochemical Pathways
The interaction of 2-Bromobenzofuran with its targets affects several biochemical pathways. By inhibiting EGFR, PI3K, mTOR, and Tubulin polymerization enzymes, it disrupts pathways involved in cell growth, proliferation, and survival . This disruption can lead to the death of cancer cells, thereby exerting its anti-cancer effects.
Result of Action
The result of 2-Bromobenzofuran’s action is a decrease in the viability of HepG2 liver cancer cells . The bromobenzofuran motifs BF-2, BF-5, and BF-6 have shown the least cell viabilities, indicating their potent anti-cancer effects .
生化分析
Biochemical Properties
2-Bromobenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of 2-Bromobenzofuran to the active sites of enzymes, leading to either inhibition or modulation of their activity .
Cellular Effects
The effects of 2-Bromobenzofuran on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromobenzofuran has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting the cell’s ability to manage reactive oxygen species . Additionally, it can modulate signaling pathways that are crucial for cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 2-Bromobenzofuran exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of 2-Bromobenzofuran to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, thereby altering their function. Furthermore, 2-Bromobenzofuran can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromobenzofuran can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromobenzofuran remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2-Bromobenzofuran in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of 2-Bromobenzofuran vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities. At higher doses, 2-Bromobenzofuran can become toxic, leading to adverse effects such as hepatotoxicity or neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-Bromobenzofuran is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of various metabolites. For instance, 2-Bromobenzofuran has been shown to influence the cytochrome P450 enzyme system, which plays a crucial role in drug metabolism .
Transport and Distribution
The transport and distribution of 2-Bromobenzofuran within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Studies have indicated that 2-Bromobenzofuran can be transported across cell membranes and distributed to various tissues, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 2-Bromobenzofuran is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Bromobenzofuran may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
2-Bromobenzofuran can be synthesized through several methods. One common approach involves the bromination of benzofuran. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Another method involves the cyclization of 2-bromo-2’-hydroxyacetophenone. This reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid, leading to the formation of 2-bromobenzofuran under reflux conditions.
Industrial Production Methods
Industrial production of 2-bromobenzofuran may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced catalysts can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
2-Bromobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form benzofuran-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to form benzofuran using reducing agents like zinc and acetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Zinc and acetic acid under reflux conditions.
Major Products
Substitution: Formation of 2-substituted benzofuran derivatives.
Oxidation: Formation of benzofuran-2,3-dione.
Reduction: Formation of benzofuran.
相似化合物的比较
2-Bromobenzofuran can be compared with other brominated benzofurans and benzofuran derivatives:
2-Chlorobenzofuran: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
2-Iodobenzofuran:
Benzofuran: Lacks the halogen substituent, leading to different chemical properties and reactivity.
属性
IUPAC Name |
2-bromo-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEOFIVNTNLSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379935 | |
| Record name | 2-bromobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54008-77-4 | |
| Record name | 2-bromobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
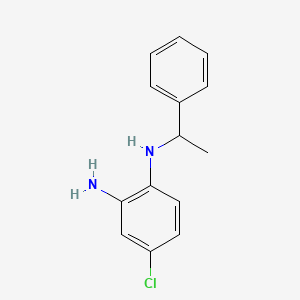
![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)
![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)
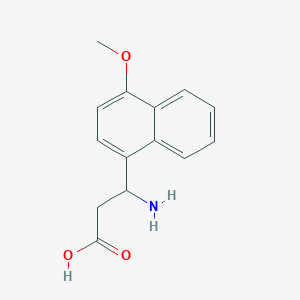

![2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1272895.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)
